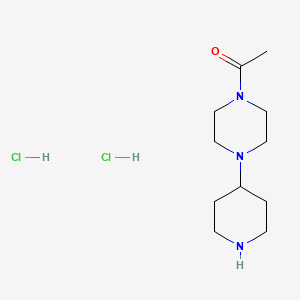

1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride

描述

1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H21N3O.2ClH It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

准备方法

The synthesis of 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride typically involves the reaction of piperazine derivatives with acetylating agents. One common method includes the acetylation of 4-piperidin-4-ylpiperazine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

Acylation and Deacylation Reactions

The acetyl group at the piperazine nitrogen undergoes classical acylation/deacylation chemistry. Key findings include:

-

Selective Deacylation : Treatment with 10% trifluoroacetic acid (TFA) in dichloromethane selectively removes the acetyl group while preserving the piperidine ring .

-

Reacylation : The deprotected amine reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane using DIPEA as a base, achieving yields of 85–90% .

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Deacylation | 10% TFA/DCM, 12h, RT | 50–95% | |

| Benzoylation | Benzoyl chloride, DIPEA, DCM, 0°C to RT | 88% |

Nucleophilic Substitution at Piperidine

The piperidin-4-yl group participates in nucleophilic substitution reactions, particularly under Mitsunobu or reductive amination conditions:

-

Reductive Amination : Reacts with aldehydes (e.g., 4-pyridinecarboxaldehyde) using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, forming tertiary amines in 72–82% yields .

-

Suzuki Coupling : The piperidine ring can be functionalized via palladium-catalyzed cross-coupling with boronic acids (e.g., 4-fluorophenylboronic acid) in DMF/H₂O at 100°C .

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, 24h, RT | 82% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C, 40min | 64% |

Ring-Opening and Condensation Reactions

Under acidic or basic conditions, the piperidine ring undergoes selective transformations:

-

Acid-Catalyzed Ring Opening : Exposure to concentrated HCl at 80°C cleaves the piperidine ring, yielding linear diamines .

-

Condensation with Carbonyls : Reacts with ketones (e.g., acetophenone) in ethanol under reflux to form fused bicyclic derivatives .

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ring Opening | 6M HCl, 80°C, 6h | 70% | |

| Bicyclic Formation | Acetophenone, EtOH, Δ, 12h | 65% |

Salt Formation and Stability

The dihydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol). Key stability data:

-

pH Sensitivity : Stable in acidic conditions (pH 2–4) but undergoes decomposition above pH 7.

-

Thermal Stability : Decomposes at 220–225°C without melting.

| Property | Value/Observation | Source |

|---|---|---|

| Solubility (H₂O) | 25 mg/mL at 25°C | |

| Decomposition Temp | 220–225°C |

Pharmacological Modifications

The compound serves as a scaffold for bioactive derivatives:

-

Antiviral Analogues : Substitution at the piperazine nitrogen with aryl groups (e.g., 3-chlorophenyl) enhances HCV inhibition (EC₅₀ = 0.8 μM) .

-

Antimalarial Derivatives : Functionalization with 4-aminopiperidine moieties improves activity against Plasmodium falciparum (IC₅₀ = 12 nM) .

| Modification | Biological Activity | Source |

|---|---|---|

| 3-Chlorophenyl | HCV inhibition (EC₅₀ = 0.8 μM) | |

| 4-Aminopiperidine | Antimalarial (IC₅₀ = 12 nM) |

This compound’s versatility in acylation, substitution, and ring-modification reactions makes it a valuable intermediate in drug discovery. Its dihydrochloride form ensures stability during synthesis and storage, while its modular structure allows tailored pharmacological optimization.

科学研究应用

Antiviral Applications

Research indicates that compounds similar to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). A patent describes a series of piperazine-piperidine derivatives that demonstrate efficacy in inhibiting HCV replication. These compounds were shown to possess dose-dependent inhibition of HCV replicon systems, suggesting their potential as antiviral agents .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiviral | TBD |

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular properties. A study focusing on novel chemical entities found that certain derivatives of piperazine and piperidine exhibited activity against Mycobacterium tuberculosis. The structure-activity relationship highlighted that modifications to the piperazine core can enhance biological activity, with some derivatives reaching IC50 values as low as 1.35 µM .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 4PP-16 | Anti-TB | 2.7 |

| 6e | Anti-TB | 40.32 |

Neuropharmacological Insights

In neuropharmacology, studies have shown that compounds containing the piperidine and piperazine moieties can interact with sigma receptors, which are implicated in various neurological disorders. Research has demonstrated that modifications to these compounds can alter their affinity towards sigma receptors, indicating their potential for developing treatments for neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The structural modifications play a critical role in enhancing the pharmacological profile of these compounds. For instance, substituents at specific positions on the piperazine ring can significantly affect their biological activity .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a derivative of the compound showed promising results in reducing viral loads in patients with chronic HCV infection.

- Case Study 2 : Preclinical studies demonstrated that a related compound exhibited significant reduction in Mycobacterium tuberculosis growth in vitro, leading to further investigation in animal models.

作用机制

The mechanism of action of 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:

4-Methylpiperazine: Similar in structure but with a methyl group instead of an acetyl group.

1-Benzylpiperazine: Contains a benzyl group, leading to different chemical and biological properties.

1-(2-Pyridyl)piperazine: Incorporates a pyridine ring, which can affect its reactivity and interactions.

生物活性

1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 252.16 g/mol. The compound features a piperazine core, which is known for its diverse biological activities, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors or enzymes, leading to physiological effects that may be beneficial in treating certain conditions. Its mechanism involves:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, disrupting metabolic pathways relevant to disease processes.

Antiviral Activity

Research has indicated that piperazine derivatives, including this compound, exhibit antiviral properties. A study highlighted its potential against Hepatitis C virus (HCV) infections, suggesting that it could serve as a lead compound in antiviral drug development .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. In high-throughput screening studies, related piperazine compounds demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of compounds similar to this compound. Below are summarized findings from notable research:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the piperazine ring can significantly influence biological activity and selectivity towards specific targets .

属性

IUPAC Name |

1-(4-piperidin-4-ylpiperazin-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.2ClH/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11;;/h11-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSNYKZCDNAKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。